molecular formula C18H20BrN3 B11675733 N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine

N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine

Cat. No.: B11675733
M. Wt: 358.3 g/mol
InChI Key: QSYZXDSPKATJJG-HMMYKYKNSA-N
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Description

N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine: is a chemical compound with the molecular formula C18H20BrN3 and a molecular weight of 358.284 g/mol . This compound is part of a class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine typically involves the condensation of 3-bromobenzaldehyde with 4-phenylpiperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine is unique due to the presence of the bromine atom in the 3-bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H20BrN3

Molecular Weight

358.3 g/mol

IUPAC Name

(E)-1-(3-bromophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine

InChI

InChI=1S/C18H20BrN3/c1-15(16-6-5-7-17(19)14-16)20-22-12-10-21(11-13-22)18-8-3-2-4-9-18/h2-9,14H,10-13H2,1H3/b20-15+

InChI Key

QSYZXDSPKATJJG-HMMYKYKNSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=CC(=CC=C3)Br

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC(=CC=C3)Br

Origin of Product

United States

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